molecular formula C7H5Cl3 B1295339 3,5-Dichlorobenzyl chloride CAS No. 3290-06-0

3,5-Dichlorobenzyl chloride

Cat. No. B1295339
Key on ui cas rn: 3290-06-0
M. Wt: 195.5 g/mol
InChI Key: ZFLRKAMKGYNFPH-UHFFFAOYSA-N
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Patent
US05536725

Procedure details

Under a nitrogen atmosphere, a stirred solution of 25.0 grams (0.141 mole) of 3,5-dichlorophenylmethanol and 11.4 mL (0.141 mole) of pyridine in 200 mL of chloroform was cooled to 5° C., and 15.9 mL (0.218 mole) of thionyl chloride was added dropwise during a 10 minute period. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature where it was stirred for about 18 hours. After this time, the reaction mixture was poured into 300 mL of water, and the mixture was extracted with 600 mL of diethyl ether. The ether solution was washed with 70 mL of an aqueous 6N hydrochloric acid solution, and then it was concentrated under reduced pressure to a residual oil. The oil was distilled under reduced pressure, yielding 25.6 grams of 3,5-dichlorophenylmethyl chloride, bp 95°-100° C./0.1 mm Hg.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9]O)[CH:5]=[C:6]([Cl:8])[CH:7]=1.N1C=CC=CC=1.S(Cl)([Cl:19])=O.O>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][Cl:19])[CH:5]=[C:6]([Cl:8])[CH:7]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)CO
Name
Quantity
11.4 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
15.9 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for about 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 600 mL of diethyl ether
WASH
Type
WASH
Details
The ether solution was washed with 70 mL of an aqueous 6N hydrochloric acid solution
CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated under reduced pressure to a residual oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 25.6 g
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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